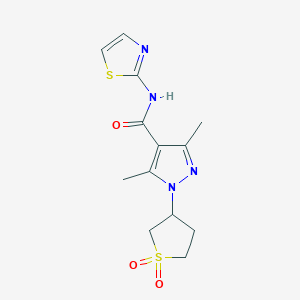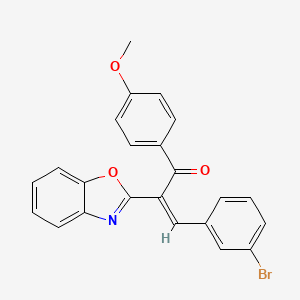
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazole ring, a thiazole ring, and a tetrahydrothiophene ring with a dioxido group, making it an interesting subject for chemical research and industrial applications.
准备方法
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the thiazole ring: This step involves the reaction of the pyrazole derivative with thioamides or thioesters.
Formation of the tetrahydrothiophene ring: This can be synthesized through cyclization reactions involving sulfur-containing compounds.
Oxidation to form the dioxido group: This step involves the oxidation of the tetrahydrothiophene ring to introduce the dioxido group.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
化学反应分析
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, especially at the sulfur-containing tetrahydrothiophene ring.
Reduction: Reduction reactions can target the dioxido group, converting it back to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.
Condensation: The carboxamide group can undergo condensation reactions with various reagents to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including material science and catalysis.
作用机制
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
相似化合物的比较
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared with similar compounds such as:
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide: This compound has a phenyl group instead of the dimethyl groups, leading to different chemical and biological properties.
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: This compound contains an indazole ring, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, providing distinct chemical and biological properties.
属性
分子式 |
C13H16N4O3S2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O3S2/c1-8-11(12(18)15-13-14-4-5-21-13)9(2)17(16-8)10-3-6-22(19,20)7-10/h4-5,10H,3,6-7H2,1-2H3,(H,14,15,18) |
InChI 键 |
MVDMCTPUMYGDGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}methyl)-3,5-dimethyl-1,2-oxazole](/img/structure/B12167238.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B12167239.png)
![(5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one](/img/structure/B12167243.png)
![5,7-Bis(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12167247.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B12167248.png)
![2-(4-methoxyphenyl)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide](/img/structure/B12167253.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12167260.png)

![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167275.png)
![2-[4-Chloro-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12167284.png)
![N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B12167289.png)
![4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B12167298.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B12167313.png)
